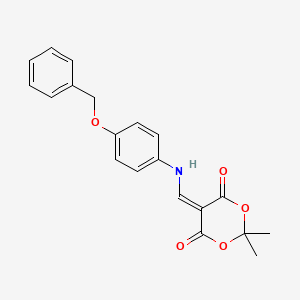

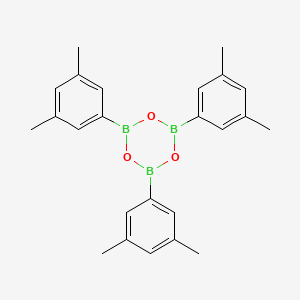

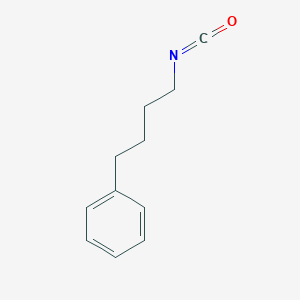

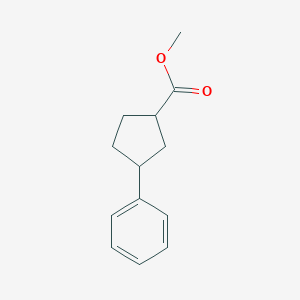

![molecular formula C14H17N3O2 B1628511 1-({Imidazo[1,2-a]pyridin-3-yl}methyl)piperidine-3-carboxylic acid CAS No. 904814-80-8](/img/structure/B1628511.png)

1-({Imidazo[1,2-a]pyridin-3-yl}methyl)piperidine-3-carboxylic acid

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of “1-({Imidazo[1,2-a]pyridin-3-yl}methyl)piperidine-3-carboxylic acid” can be analyzed using NMR spectroscopy . For example, the 1H NMR spectrum shows peaks at various chemical shifts, each corresponding to a different type of proton in the molecule .Chemical Reactions Analysis

The main literature method for the synthesis of imidazo- [1,2- a ]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2- a ]pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-({Imidazo[1,2-a]pyridin-3-yl}methyl)piperidine-3-carboxylic acid” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, and the yield can be calculated based on the amount of product obtained .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Substituted imidazo[1,2-a]pyridines, which include the compound , have been found to possess a broad spectrum of biological activity and can be used as antibacterial agents .

Antifungal Applications

These compounds also exhibit antifungal properties, making them useful in the treatment of various fungal infections .

Antiviral Applications

The antiviral properties of these compounds make them potential candidates for the development of new antiviral drugs .

Anti-inflammatory Applications

Imidazo[1,2-a]pyridines have been used as anti-inflammatory drugs. Their unique structure allows them to inhibit certain pathways in the body’s inflammatory response .

Cancer Treatment

Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer. Their ability to interfere with the growth and proliferation of cancer cells makes them promising candidates for cancer therapy .

Cardiovascular Diseases

These compounds have also been studied for their potential use in the treatment of cardiovascular diseases .

Alzheimer’s Disease Treatment

Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of Alzheimer’s disease. Their potential to interact with certain pathways in the brain could make them effective in slowing the progression of this disease .

Insomnia and Brain Function Disorders

In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which include zolpidem, are used to treat short-term insomnia, as well as some disorders of brain function .

Wirkmechanismus

Target of Action

The primary targets of 1-({Imidazo[1,2-a]pyridin-3-yl}methyl)piperidine-3-carboxylic acid are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound is also known to inhibit Rab11A prenylation .

Mode of Action

This compound interacts with its targets by blocking the GABA receptors . This blocking action is similar to that of classical benzodiazepine tranquilizers. Imidazo[1,2-a]pyridine compounds are more novel preparations with fewer side effects .

Biochemical Pathways

The compound affects the GABAergic neurotransmission pathway by blocking GABA receptors . This results in a decrease in neuronal excitability and produces a calming effect. The inhibition of Rab11A prenylation could also affect various cellular processes .

Pharmacokinetics

Similar compounds like zolpidem are used to treat short-term insomnia, suggesting that they have good bioavailability .

Result of Action

The blocking of GABA receptors by this compound results in a hypnotic effect, making it useful for treating short-term insomnia and some disorders of brain function . The inhibition of Rab11A prenylation could potentially have various cellular effects .

Safety and Hazards

Zukünftige Richtungen

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions in the research of “1-({Imidazo[1,2-a]pyridin-3-yl}methyl)piperidine-3-carboxylic acid” and its derivatives could involve exploring its potential applications in these fields.

Eigenschaften

IUPAC Name |

1-(imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c18-14(19)11-4-3-6-16(9-11)10-12-8-15-13-5-1-2-7-17(12)13/h1-2,5,7-8,11H,3-4,6,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFZPLAHHCALCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CN=C3N2C=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587678 | |

| Record name | 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({Imidazo[1,2-a]pyridin-3-yl}methyl)piperidine-3-carboxylic acid | |

CAS RN |

904814-80-8 | |

| Record name | 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.